4-Bromo-2-nitrobenzoyl chloride
Overview
Description
4-Bromo-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the second position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzoyl chloride typically involves the following steps:
Nitration of 4-Bromobenzoic Acid: The starting material, 4-bromobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the carboxylic acid group, forming 4-bromo-2-nitrobenzoic acid.
Conversion to Benzoyl Chloride: The 4-bromo-2-nitrobenzoic acid is then converted to this compound by reacting it with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. This reaction replaces the carboxylic acid group with a carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The bromine and nitro groups influence the reactivity of the benzene ring, directing electrophilic substitution reactions to specific positions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Common reducing agents include iron powder with hydrochloric acid, tin(II) chloride, or catalytic hydrogenation using palladium on carbon.
Electrophilic Aromatic Substitution: Reactions such as bromination or nitration can be carried out using bromine or nitric acid in the presence of a catalyst like iron(III) bromide or sulfuric acid.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Aminobenzoyl Derivatives: Formed through the reduction of the nitro group.
Polysubstituted Benzenes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Bromo-2-nitrobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: In the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: In the preparation of functionalized materials and polymers with specific properties.
Biological Studies: As a reagent in biochemical assays and the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro and bromine substituents also influence the compound’s reactivity and the types of reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Nitrobenzoyl Chloride: Lacks the bromine substituent.
4-Bromobenzoyl Chloride: Lacks the nitro substituent.
Uniqueness
4-Bromo-2-nitrobenzoyl chloride is unique due to the presence of both the bromine and nitro groups, which influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
4-bromo-2-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPXJQLZIGPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596478 | |
Record name | 4-Bromo-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112734-21-1 | |
Record name | 4-Bromo-2-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112734-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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